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Compound of Interest

2-Chloro-6-methoxypyridin-3-
Compound Name:
amine

cat. No.: B1266136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Chloro-6-methoxypyridin-3-amine (CAS No: 34392-85-3).[1] This document
outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The
information herein is intended to support research, development, and quality control activities
involving this compound.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for 2-Chloro-6-
methoxypyridin-3-amine. This data is based on the analysis of its chemical structure and
comparison with similar compounds, as direct experimental spectra for this specific molecule
are not widely published.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~7.1-7.3 d ~8.0 H-4

~6.5-6.7 d ~8.0 H-5

~45-55 brs - -NH2

~3.9 S - -OCHs

Note: Spectra are typically recorded in deuterated solvents such as CDCIs or DMSO-de.
Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the amine
protons (-NHz) can vary in chemical shift and may exchange with D20.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assighment
~155 - 160 C-6

~140 - 145 C-2

~130- 135 C-3

~120- 125 C-4
~105-110 C-5

~53 - 58 -OCHs

Note: The chemical shifts for the carbon atoms are influenced by the electronegativity of the
substituents (Cl, OCHs, NH-2).

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric &

3450 - 3300 Medium, Sharp (doublet) ]

symmetric)

) C-H stretch (aromatic and

3000 - 2850 Medium to Weak ) )

aliphatic)
1620 - 1580 Strong N-H bend (scissoring)
1580 - 1450 Medium to Strong C=C and C=N ring stretching
1300 - 1200 Strong C-O stretch (aryl ether)
1100 - 1000 Strong C-O stretch
850 - 750 Strong C-Cl stretch
800 - 700 Strong C-H bend (out-of-plane)

Note: The presence of a primary amine is typically characterized by a doublet in the N-H

stretching region.[2]

Table 4: Predicted Mass Spectrometry Data

mlz Relative Intensity (%) Assignment
] [M]*, [M+2]* (due to 35CIf37Cl
158/160 High _
isotope pattern)

143/145 Medium [M-CHs]*

129/131 Medium [M-CHQOJ*

115 Medium [M-CHs-COJ*

94 High [M-CI-OCHs]*

Note: The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion

peak and fragments containing chlorine, corresponding to the natural abundance of the 3°Cl

and 3’Cl isotopes.
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-6-methoxypyridin-3-
amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm
NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
operating at a proton frequency of 400 MHz or higher.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

o Process the resulting Free Induction Decay (FID) with an exponential window function and
Fourier transform to obtain the spectrum.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 45-degree pulse angle, a larger spectral width than for *H
NMR, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of
quaternary carbons.

o Process the FID similarly to the *H spectrum.

Infrared (IR) Spectroscopy

As 2-Chloro-6-methoxypyridin-3-amine is a solid, one of the following methods for sample
preparation can be used.[3][4]
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e Potassium Bromide (KBr) Pellet Method:

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an
agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

o Compress the mixture in a die under high pressure to form a transparent or translucent
pellet.[4]

o Place the pellet in the sample holder of the IR spectrometer.
e Thin Solid Film Method:

o Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or
acetone.[3]

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
o Mount the plate in the spectrometer for analysis.[3]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the pure KBr
pellet/salt plate.

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

« lonization Method: Electron lonization (EI) is a common and suitable method for this type of
small organic molecule.[5][6][7][8]
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o Sample Introduction: The sample can be introduced directly into the ion source via a solid
probe or, if coupled with a separation technique, through a gas chromatograph (GC-MS).[8]
For direct insertion, a small amount of the solid is placed in a capillary tube on the probe,
which is then heated to volatilize the sample into the ion source.[6]

e Instrumentation: A mass spectrometer equipped with an El source and a mass analyzer

(e.g., quadrupole, time-of-flight).
o Data Acquisition:

o The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing
ionization and fragmentation.[7]

o The resulting positive ions are accelerated and separated by the mass analyzer based on

their mass-to-charge ratio (m/z).

o A mass spectrum is generated by plotting the relative abundance of the ions against their

m/z values.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like 2-Chloro-6-methoxypyridin-3-amine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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6-methoxypyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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